

A Comparative Guide to Metamerism in Ethers: Diethyl Ether vs. Methyl Propyl Ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl propyl ether*

Cat. No.: B1330382

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metamerism in Ethers

Metamerism is a form of structural isomerism where compounds share the same molecular formula but differ in the nature of the alkyl or aryl groups attached to the same functional group. [1] Ethers, with the general formula $R-O-R'$, are a classic example of compounds that exhibit metamerism.[2][3][4] This guide provides a detailed comparison of two common metamers with the molecular formula $C_4H_{10}O$: diethyl ether and **methyl propyl ether**.[1][2][5]

Diethyl ether features two ethyl groups attached to the oxygen atom, resulting in a symmetrical structure. In contrast, **methyl propyl ether** is an unsymmetrical ether with a methyl group and a propyl group bonded to the oxygen atom.[6] While possessing the same molecular weight, their different structural arrangements lead to distinct physicochemical and spectroscopic properties, which can be critical in various research and development applications, including their use as solvents and historically as anesthetics.

Comparative Physicochemical Properties

The difference in the alkyl group distribution around the central oxygen atom in diethyl ether and **methyl propyl ether** gives rise to variations in their physical properties. These differences are summarized in the table below.

Property	Diethyl Ether ((C ₂ H ₅) ₂ O)	Methyl Propyl Ether (CH ₃ OC ₃ H ₇)
Molecular Formula	C ₄ H ₁₀ O	C ₄ H ₁₀ O
Molar Mass (g/mol)	74.12[7][8]	74.12[9][10]
Boiling Point (°C)	34.6[7]	38.8[11]
Melting Point (°C)	-116.3[7][12]	-
Density (g/cm ³)	0.7134[7][12]	0.7356[11]
Solubility in Water	Slightly soluble (6.05 g/100 mL at 25°C)[12]	30.5 g/L[11]
Appearance	Colorless, volatile liquid[7][8]	Colorless, volatile liquid[9][10]
Odor	Sweetish, pungent odor[7][8]	Ether-like odor[9]

Spectroscopic Analysis

Spectroscopic techniques are invaluable for distinguishing between metamers. The unique structural environments of the protons and carbon atoms in diethyl ether and **methyl propyl ether** result in distinct spectral fingerprints.

Infrared (IR) Spectroscopy

Feature	Diethyl Ether	Methyl Propyl Ether
C-O-C Stretch (cm ⁻¹)	~1120 (strong)	~1115 (strong)
C-H Stretch (cm ⁻¹)	2850-3000	2850-3000

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (300 MHz, CDCl₃)

Feature	Diethyl Ether	Methyl Propyl Ether
Chemical Shift (δ , ppm)	1.22 (t, 6H), 3.48 (q, 4H)	0.93 (t, 3H), 1.59 (sextet, 2H), 3.34 (s, 3H), 3.34 (t, 2H)
Splitting Pattern	Triplet and Quartet	Triplet, Sextet, and overlapping Singlet and Triplet

Mass Spectrometry (MS)

Feature	Diethyl Ether	Methyl Propyl Ether
Molecular Ion (M^+ , m/z)	74	74
Base Peak (m/z)	31 or 59	45
Key Fragmentation Ions (m/z)	59 ($[M-15]^+$), 45 ($[M-29]^+$), 31 ($[M-43]^+$), 29 ($[C_2H_5]^+$)	59 ($[M-15]^+$), 43 ($[C_3H_7]^+$), 31 ($[CH_3O]^+$), 29 ($[C_2H_5]^+$)

Experimental Protocols

Determination of Boiling Point

Objective: To determine the boiling point of a liquid ether using the Thiele tube method.

Materials:

- Thiele tube
- Thermometer (-10 to 110 °C)
- Capillary tube (sealed at one end)
- Small test tube
- Rubber band or wire for attachment
- Heating source (Bunsen burner or hot plate)
- Liquid paraffin or mineral oil

- Sample of ether (diethyl ether or **methyl propyl ether**)

Procedure:

- Fill the Thiele tube with liquid paraffin to a level just above the side arm.
- Add a small amount (1-2 mL) of the ether sample into the small test tube.
- Place the capillary tube, sealed end up, into the test tube containing the ether.
- Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube.
- Suspend the thermometer and test tube assembly in the Thiele tube, immersing the test tube in the oil.
- Gently heat the side arm of the Thiele tube.
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- When a continuous and rapid stream of bubbles is observed, stop heating.
- The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a liquid ether.

Materials:

- Fourier-Transform Infrared (FTIR) spectrometer
- Salt plates (NaCl or KBr)
- Pasteur pipette
- Sample of ether

Procedure:

- Ensure the FTIR spectrometer is calibrated and the sample chamber is clean.
- Place a drop of the ether sample onto one salt plate using a Pasteur pipette.
- Carefully place the second salt plate on top, spreading the liquid into a thin film.
- Place the salt plate assembly into the sample holder of the FTIR spectrometer.
- Acquire the spectrum according to the instrument's software instructions, typically scanning over the range of 4000-400 cm^{-1} .
- Process the spectrum to identify the characteristic C-O-C and C-H stretching frequencies.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ^1H NMR spectrum of an ether.

Materials:

- NMR spectrometer (e.g., 300 MHz)
- NMR tube
- Deuterated solvent (e.g., CDCl_3)
- Tetramethylsilane (TMS) as an internal standard
- Sample of ether

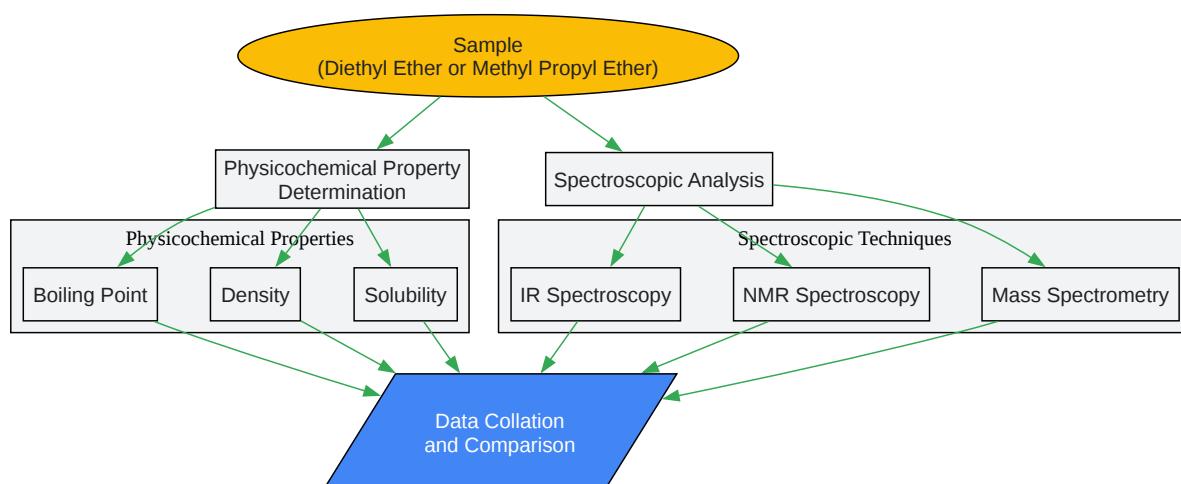
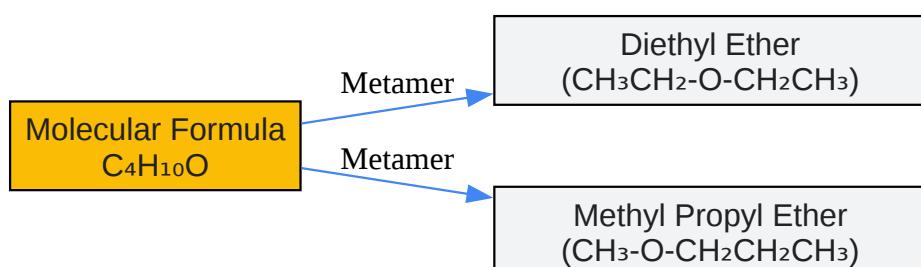
Procedure:

- Dissolve a small amount of the ether sample (5-10 mg) in approximately 0.5-0.7 mL of the deuterated solvent in a small vial.
- Add a small drop of TMS to the solution.
- Transfer the solution to an NMR tube.

- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H NMR spectrum according to the instrument's parameters.
- Process the spectrum to determine chemical shifts, integration, and splitting patterns of the proton signals.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of an ether.



Materials:

- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
- Gas chromatograph (GC) for sample introduction (optional, but common)
- Sample of ether

Procedure:

- If using GC-MS, inject a small volume of a dilute solution of the ether into the GC. The GC will separate the compound and introduce it into the mass spectrometer.
- For direct infusion, introduce a small amount of the vaporized sample directly into the ion source.
- The sample is ionized in the source (e.g., by a 70 eV electron beam in EI).
- The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.
- Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Methyl propyl ether [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Metamerism in Ethers: Diethyl Ether vs. Methyl Propyl Ether]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330382#metamerism-in-ethers-diethyl-ether-vs-methyl-propyl-ether>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com